molecular formula C16H20N2O3S2 B2761026 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-5-methylthiophene-2-sulfonamide CAS No. 1797083-31-8

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-5-methylthiophene-2-sulfonamide

Cat. No. B2761026
CAS RN: 1797083-31-8
M. Wt: 352.47
InChI Key: GYPSJOZFWOLYTR-UHFFFAOYSA-N
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Description

The compound “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-5-methylthiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a methoxy group (OCH3), a phenyl group (a six-membered carbon ring), a thiophene ring (a five-membered ring with one sulfur atom), and a sulfonamide group (SO2NH2) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized by various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom. This ring structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • The chemical synthesis of related compounds, such as (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, has been achieved through the double reduction of cyclic sulfonamide precursors. These precursors were prepared following the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole, showcasing the role of sulfonamides in the synthesis of complex molecules (Evans, 2007).

Biological Activities

  • A series of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Some compounds demonstrated significant antiproliferative effects, highlighting the potential therapeutic applications of sulfonamide derivatives in cancer treatment (Pawar, Pansare, & Shinde, 2018).

Antiviral and Antitumor Applications

  • The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their evaluation for antiviral activity against the tobacco mosaic virus revealed certain compounds possessing notable antiviral activities. This research indicates the potential of sulfonamide derivatives in developing new antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Inhibition of Carbonic Anhydrase

  • Research into carbonic anhydrase inhibitors has led to the synthesis of derivatives acting as potent inhibitors of tumor-associated isoforms IX and XII. These findings underline the relevance of sulfonamide compounds in targeting specific isoforms of carbonic anhydrase for therapeutic purposes (Güzel, Maresca, Scozzafava, Salman, Balaban, & Supuran, 2009).

Drug Discovery and Development

properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-12-3-8-16(22-12)23(19,20)17-13-4-6-14(7-5-13)18-10-9-15(11-18)21-2/h3-8,15,17H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPSJOZFWOLYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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